4-Bromo-2-bromomethyl-5-methoxy-pyridine

Übersicht

Beschreibung

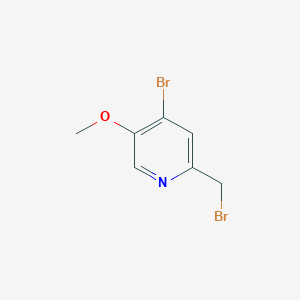

4-Bromo-2-bromomethyl-5-methoxy-pyridine is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-bromomethyl-5-methoxy-pyridine is a pyridine derivative that has bromomethyl and methoxy groups attached to the pyridine ring. It has a molecular formula of and a CAS number of 1448870-50-5. this compound's structural features give it reactivity, making it useful in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound is a multi-step process:

- Interaction studies involving this compound are focused on its reactivity with nucleophiles and electrophiles.

- These studies help understand how this compound can be utilized in synthetic pathways to produce desired derivatives with specific biological or chemical properties.

- Its interactions with biological targets are being researched to find its potential therapeutic effects.

This compound's combination of bromomethyl and methoxy groups on the pyridine ring allows for distinct reactivity patterns and facilitates diverse synthetic transformations that are not readily achievable with other similar compounds. Its structural features make it a valuable candidate for further exploration in organic synthesis and medicinal chemistry applications.

Because information on the applications of "this compound" is limited, here are some applications of related compounds:

Applications of Pyridine Compounds

Many series of compounds containing the pyridine nucleus have antibacterial, antifungal, and antiviral properties . The presence of certain organic groups, such as amino, hydroxy, methoxy, sulfamide, hydrazide, etc., increase the biological activities of the compounds .

- Antimicrobial and Antiviral Activities: Pyridine compounds, with or without additional heterocycles, exhibit antibacterial, antifungal, and antiviral properties . The addition of organic groups like amino, hydroxy, and methoxy enhances their biological activities . Current research is driven by the need for new antimicrobial and antiviral agents .

- ** ضد التخثر :** Pyridine derivatives have demonstrated anti-thrombolytic activity, suggesting potential applications in preventing clot formation in blood .

- Medicinal Chemistry: Pyridine derivatives are explored as therapeutic agents for treating diseases, including cancer and neurological disorders.

- Biological Studies: Pyridine is used as a probe to study biological pathways and molecular interactions.

- Chemical Biology: Pyridine is employed in the design and synthesis of bioactive molecules for drug discovery.

- Material Science: Pyridine is investigated for potential use in developing novel materials with specific electronic or optical properties.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution with amines, thiols, and alkoxides, while the 4-bromo position on the pyridine ring reacts selectively under Pd-catalyzed conditions.

Table 1: Representative Nucleophilic Substitutions

Key findings:

-

The bromomethyl group exhibits higher reactivity than the 4-bromo substituent due to steric and electronic factors .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates in amine substitutions.

Suzuki-Miyaura Cross-Coupling Reactions

The 4-bromo group participates in Pd-catalyzed couplings with arylboronic acids, enabling aryl-functionalized pyridines.

Table 2: Suzuki Coupling Examples

Key findings:

-

Catalyst systems with Pd(PPh₃)₄ or PdCl₂(dppf) achieve higher yields in aryl couplings .

-

Competing coupling at the bromomethyl position is negligible under optimized conditions .

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form a vinylpyridine derivative.

Table 3: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | DMSO | 120°C | 2-Vinyl-4-bromo-5-methoxypyridine | 85% | |

| KOtBu | THF | 65°C | 2-Vinyl-4-bromo-5-methoxypyridine | 76% |

Key findings:

-

Strong, non-nucleophilic bases (e.g., DBU) favor β-hydrogen elimination.

-

The reaction proceeds via an E2 mechanism, confirmed by deuterium labeling studies.

Oxidation and Functionalization

The methoxy group can be demethylated or oxidized under controlled conditions.

Table 4: Oxidation Pathways

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C→RT | 2-Bromomethyl-4-bromo-5-hydroxypyridine | 89% | |

| RuO₄, H₂O/CH₃CN | 2-Bromomethyl-4-bromo-5-carboxypyridine | 54% |

Key findings:

Eigenschaften

CAS-Nummer |

1448870-50-5 |

|---|---|

Molekularformel |

C7H7Br2NO |

Molekulargewicht |

280.94 g/mol |

IUPAC-Name |

4-bromo-2-(bromomethyl)-5-methoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 |

InChI-Schlüssel |

IUQWQTZIACWZMP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(N=C1)CBr)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.